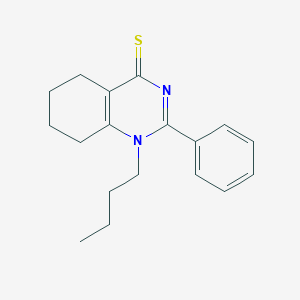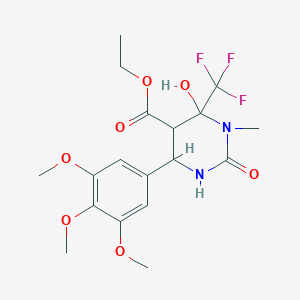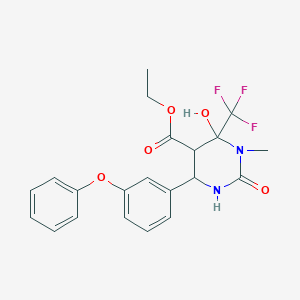
1-butil-2-fenil-1,4,5,6,7,8-hexahidroquinazolin-4-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a hexahydroquinazoline core substituted with a butyl group at the first position and a phenyl group at the second position
Aplicaciones Científicas De Investigación
1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with butyl isothiocyanate in the presence of a suitable base, such as sodium hydroxide, to form the desired quinazoline derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The phenyl and butyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
1-Butyl-2-phenylquinazoline-4-thione: Lacks the hexahydro structure, which may affect its reactivity and biological activity.
2-Phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione: Lacks the butyl group, which can influence its solubility and interaction with biological targets.
1-Butyl-2-methyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione: The presence of a methyl group instead of a phenyl group can alter its chemical properties and applications.
Uniqueness: 1-Butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The combination of a butyl group, phenyl group, and thione functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-butyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-2-3-13-20-16-12-8-7-11-15(16)18(21)19-17(20)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXPHYDSIKSMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B382970.png)
![ethyl 4-(5-methyl-2-furyl)-2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B382972.png)
![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-(5-methyl-2-furyl)-3-thiophenecarboxylate](/img/structure/B382973.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B382975.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B382976.png)
![Ethyl 2-[({[5-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-(5-methyl-2-furyl)-3-thiophenecarboxylate](/img/structure/B382977.png)
![5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382982.png)
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B382983.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B382987.png)

![Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B382991.png)
![2-{4-nitrobenzylidene}-5-phenyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382992.png)
![2-(3-fluorobenzylidene)-5-phenyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382993.png)
